2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-

Description

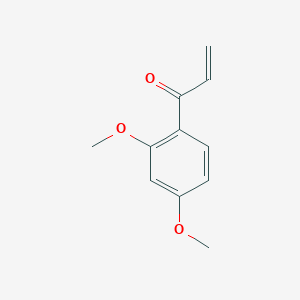

2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-, also known as 2′,4′-dimethoxychalcone (C₁₇H₁₆O₃; molecular weight 268.26 g/mol), is a chalcone derivative featuring methoxy groups at the 2′ and 4′ positions of the phenyl ring . Chalcones are α,β-unsaturated ketones with a backbone of Ar–C(=O)–CH=CH–Ar′, which serve as precursors to flavonoids and exhibit diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The methoxy substituents in this compound enhance its electron-donating capacity, influencing its reactivity and interactions in biological systems.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDTWTCJVVNABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465745 | |

| Record name | 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67756-04-1 | |

| Record name | 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods: Industrial production of 1-(2,4-dimethoxyphenyl)prop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Condensation Reactions

The compound serves as a precursor in Claisen-Schmidt condensations, forming complex heterocycles. For example:

-

Aldol Condensation : Reacts with aromatic aldehydes under basic conditions (e.g., NaOH/EtOH) to yield bis-chalcones .

-

Mechanism : Base-induced deprotonation generates an enolate ion, which attacks the carbonyl carbon of the aldehyde, followed by dehydration.

Table 1: Condensation Reaction Conditions

| Reactant | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaOH/EtOH | Bis-chalcone derivative | 63% |

Michael Addition

The α,β-unsaturated ketone undergoes nucleophilic additions:

-

Thiol Addition : Thiols (e.g., benzyl mercaptan) add to the β-carbon in THF at 25°C, forming β-thioether adducts.

-

Amine Addition : Primary amines (e.g., aniline) yield β-amino ketones under mild acidic conditions.

Key Mechanistic Insight :

The electrophilic β-carbon is attacked by nucleophiles, followed by protonation to stabilize the adduct.

Diels-Alder Cycloaddition

The enone system acts as a dienophile in [4+2] cycloadditions:

-

Reaction with Cyclopentadiene : Forms six-membered cyclohexenone derivatives at 80°C in toluene.

-

Stereoselectivity : Predominantly yields endo products due to secondary orbital interactions.

Table 2: Cycloaddition Outcomes

| Diene | Conditions | Major Product | endo:exo Ratio |

|---|---|---|---|

| Cyclopentadiene | Toluene, 80°C | Bicyclic cyclohexenone | 85:15 |

Epoxidation

The double bond reacts with peroxides to form epoxides:

-

mCPBA-mediated Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane yields a stable epoxide.

-

Stereochemistry : Trans-configuration predominates due to steric effects from methoxy groups.

Enzymatic C–C Bond Cleavage

Lignin peroxidase (LiP) catalyzes oxidative cleavage of the propenyl side chain:

-

Mechanism : LiP generates a cation radical intermediate, which reacts with water and O₂ to form hydroperoxides. Subsequent elimination produces aldehydes (e.g., veratraldehyde) .

-

Key Steps :

Figure 1 : Proposed enzymatic degradation pathway .

Alkylation Reactions

The ketone group participates in alkylation under basic conditions:

-

Reaction with 1,3-Dibromopropane : In DMF with NaH, the compound forms benzimidazolium salts via N-alkylation .

-

Application : These salts exhibit enhanced anticancer activity .

Table 3: Alkylation Parameters

| Alkylating Agent | Base/Solvent | Product | Yield |

|---|---|---|---|

| 1,3-Dibromopropane | NaH/DMF | Benzimidazolium salt | 63% |

Antioxidant Activity

The compound scavenges free radicals via hydrogen atom transfer (HAT):

-

DPPH Assay : IC₅₀ values correlate with methoxy substitution patterns, enhancing electron donation .

-

Mechanism : Stabilization of phenoxy radicals by methoxy groups increases antioxidant efficacy .

Interaction with Biological Targets

Scientific Research Applications

Chalcones, also known as 1,3-diphenylprop-2-en-1-one derivatives, are a class of compounds with a wide range of pharmacological applications . Research has demonstrated their potential as anticancer, antidiabetic, anti-HIV, antioxidant, antimalarial, antitubercular, antiviral, anti-inflammatory, and antidiuretic agents . Fluorescent substituted chalcones are also used as chemical probes for mechanistic research and imaging/diagnosis .

Synthesis and Structure-Activity Relationship

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one, a chalcone derivative, exhibited high potency-selectivity expression (PSE) values, comparable to those of doxorubicin and methotrexate . Chemical modification of chalcones may lead to the design of new anticancer drugs . Alkoxylated chalcones with a 4-OMe group on the A-ring have been synthesized and evaluated for their anticancer activities against HepG2 cells .

Cytotoxicity and Genotoxicity

In vitro and in vivo evaluations of synthetic chalcones, including (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one, have revealed genotoxic and cytotoxic properties . Some chalcones also demonstrate anticytotoxic effects . Quantitative structure-cytotoxicity relationship studies of chalcones have been conducted to explore their potential as anticancer agents .

Fluorescent Chalcones

Fluorescent substituted chalcones with electron-releasing and electron-withdrawing functional groups are utilized as chemical probes in mechanistic research and imaging/diagnosis . The dimethylamino group is a typical fluorescent probe substituent found in fluorescent chalcone compounds .

Other Chalcone Derivatives and Their Applications

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares structural analogs based on substituents, molecular weight, melting points, and key activities:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (OCH₃) groups enhance electron density, improving solubility and interaction with biological targets, while chloro (Cl) substituents increase lipophilicity and stability .

- Melting Points : Fluorinated analogs (e.g., 122–125°C in ) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions.

- Bioactivity :

- Antimalarial Activity : The 4-butoxyphenyl analog (326.37 g/mol) demonstrates enhanced antimalarial potency compared to the parent compound, suggesting alkoxy chain length optimizes target binding .

- Tyrosinase Inhibition : Hydroxyl groups in 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl) enable hydrogen bonding with enzyme active sites, a critical factor for inhibitory activity .

Antimalarial Activity

- The 2,4-dimethoxy motif is critical for antimalarial efficacy, as seen in 1-(4-butoxyphenyl)-3-(2,4-dimethoxyphenyl)- (IC₅₀ < 1 μM against Plasmodium falciparum) .

- Chlorinated analogs (e.g., 1-(2,4-dichlorophenyl)-) may exhibit higher cytotoxicity, limiting therapeutic utility despite structural similarity .

Enzyme Inhibition

- Tyrosinase : Hydroxyl groups in 1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)- enhance binding to copper ions in the enzyme’s active site, outperforming purely methoxylated analogs .

- Antioxidant Activity : Methoxy groups reduce oxidative degradation, while hydroxylated derivatives show superior radical scavenging .

Q & A

Q. How can crystallization challenges for derivatives be addressed to obtain high-quality single crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.